molecular formula C15H20N2O4 B1348962 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid CAS No. 436088-59-4

4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid

Cat. No.: B1348962
CAS No.: 436088-59-4
M. Wt: 292.33 g/mol
InChI Key: CGAALBFFRBSBSB-UHFFFAOYSA-N
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Description

4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid is a synthetic organic compound that features a morpholine ring attached to a phenylcarbamoyl group, which is further connected to a butyric acid moiety

Scientific Research Applications

4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid typically involves the following steps:

    Formation of the phenylcarbamoyl intermediate: This can be achieved by reacting 2-aminophenol with phosgene or a suitable carbonylating agent to form the phenylcarbamoyl chloride.

    Introduction of the morpholine ring: The phenylcarbamoyl chloride is then reacted with morpholine under basic conditions to form the 2-morpholin-4-yl-phenylcarbamoyl intermediate.

    Attachment of the butyric acid moiety: Finally, the intermediate is reacted with butyric acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the phenylcarbamoyl moiety, potentially converting it to an amine.

    Substitution: The aromatic ring in the phenylcarbamoyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Amines derived from the reduction of the carbonyl group.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenylcarbamoyl group can engage in hydrogen bonding and hydrophobic interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

  • 3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid
  • 2-{[5-(Morpholine-4-sulfonyl)-2-morpholin-4-yl-phenylcarbamoyl]-methylsulfanyl}-nicotinic acid

Comparison: 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid is unique due to its butyric acid moiety, which imparts distinct physicochemical properties and biological activities compared to similar compounds. The presence of the butyric acid group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

5-(2-morpholin-4-ylanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-14(6-3-7-15(19)20)16-12-4-1-2-5-13(12)17-8-10-21-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAALBFFRBSBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352854
Record name 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-59-4
Record name 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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